molecular formula C4HF3INS B2646312 4-Iodo-2-(trifluoromethyl)-1,3-thiazole CAS No. 2281210-20-4

4-Iodo-2-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2646312
CAS No.: 2281210-20-4
M. Wt: 279.02
InChI Key: VPTWVGVDSFPBPA-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the iodine and trifluoromethyl groups onto the thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(trifluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

Major Products Formed

    Substitution Reactions: Products include azido-thiazoles or thio-thiazoles.

    Oxidation Reactions: Products include thiazole sulfoxides or sulfones.

    Reduction Reactions: Products include difluoromethyl-thiazoles or monofluoromethyl-thiazoles.

Scientific Research Applications

4-Iodo-2-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(trifluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodo-3-(trifluoromethyl)benzonitrile

Uniqueness

4-Iodo-2-(trifluoromethyl)-1,3-thiazole is unique due to the presence of both the iodine and trifluoromethyl groups on the thiazole ring, which imparts distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups or have different ring structures.

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3INS/c5-4(6,7)3-9-2(8)1-10-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTWVGVDSFPBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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